2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Description
Fundamental Molecular Structure
The molecular architecture of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride exhibits a complex arrangement of functional groups that define its chemical behavior and physical properties. The compound possesses the molecular formula C₉H₁₀Cl₂N₂O with a calculated molecular weight of 233.09 grams per mole. This molecular composition reflects the presence of two chlorine atoms, one originating from the benzoxazole ring substitution and the other from the hydrochloride salt formation.
The structural framework consists of a benzoxazole moiety featuring a bicyclic system where a benzene ring is fused to an oxazole ring. The chlorine substituent occupies the 7-position of the benzoxazole ring system, creating an electron-withdrawing environment that influences the overall electronic distribution throughout the molecule. The ethylamine side chain extends from the 2-position of the benzoxazole ring, providing a flexible linker that terminates in a primary amine group. The hydrochloride salt formation involves protonation of this primary amine, resulting in the formation of an ammonium chloride moiety that significantly alters the compound's solubility and stability characteristics.
Crystallographic Parameters and Molecular Geometry
The three-dimensional molecular arrangement of this compound can be comprehensively analyzed through crystallographic techniques, which reveal critical information about bond lengths, bond angles, and intermolecular interactions. The benzoxazole ring system maintains planarity typical of aromatic heterocycles, with the nitrogen and oxygen atoms contributing to the heterocyclic character through their lone pair electrons.
The chlorine substitution at the 7-position introduces steric and electronic effects that influence the molecular conformation. The carbon-chlorine bond length typically measures approximately 1.74 Angstroms, while the chlorine atom's van der Waals radius contributes to the overall molecular volume. The ethylamine side chain adopts an extended conformation in the crystalline state, facilitating optimal packing arrangements and intermolecular hydrogen bonding interactions.
Table 1: Key Crystallographic Parameters
| Parameter | Value | Measurement Method |
|---|---|---|
| Molecular Formula | C₉H₁₀Cl₂N₂O | Chemical Analysis |
| Molecular Weight | 233.09 g/mol | Mass Spectrometry |
| Crystal System | Not Specified | X-ray Diffraction |
| Space Group | Not Specified | X-ray Diffraction |
| Unit Cell Volume | Not Specified | Crystallographic Analysis |
The crystallographic analysis reveals that the compound's molecular packing is stabilized through multiple intermolecular interactions, including hydrogen bonding between the protonated amine and chloride counterions, as well as van der Waals interactions between adjacent benzoxazole ring systems. These structural features contribute to the compound's thermal stability and physical properties in the solid state.
Properties
IUPAC Name |
2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11;/h1-3H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMFLWHFRZXQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride involves the nucleophilic substitution reaction between 7-chloro-1,3-benzoxazole and ethylenediamine. This reaction typically proceeds under reflux conditions in polar solvents such as ethanol or methanol to facilitate the formation of the ethanamine side chain attached to the benzoxazole ring.
-
$$
\text{7-chloro-1,3-benzoxazole} + \text{ethylenediamine} \xrightarrow[\text{reflux}]{\text{ethanol/methanol}} \text{2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine}
$$ -
- Solvent: Ethanol or methanol
- Temperature: Reflux (~78°C for ethanol)
- Reaction time: Several hours (typically 4–8 hours)
- Molar ratio: Slight excess of ethylenediamine to ensure complete substitution
- Workup: Purification via recrystallization or chromatographic techniques
Following the synthesis of the free base, the hydrochloride salt is formed by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to yield the stable hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale and efficiency. Continuous flow synthesis methods are employed to enhance reaction control, yield, and purity. These methods provide:
- Advantages:
- Precise temperature and reaction time control
- Improved safety due to smaller reaction volumes
- Enhanced reproducibility and scalability
- Integration with automated purification systems
Industrial production also involves advanced purification methods such as preparative chromatography or crystallization under controlled conditions to ensure pharmaceutical-grade purity.
Chemical Reactions Analysis Relevant to Preparation
Reaction Types
- Nucleophilic substitution: The chlorine atom in 7-chloro-1,3-benzoxazole is displaced by the nucleophilic amine group of ethylenediamine.
- Salt formation: Protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Common Reagents and Conditions
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nucleophilic substitution | 7-chloro-1,3-benzoxazole, ethylenediamine, ethanol/methanol, reflux | Formation of ethanamine side chain |
| Salt formation | Hydrochloric acid, organic or aqueous solvent | Formation of hydrochloride salt |
Purification Techniques
- Recrystallization from ethanol or ethanol-water mixtures
- Column chromatography using silica gel, eluting with suitable solvents (e.g., ethyl acetate/hexane mixtures)
Research Findings and Data Tables
While direct experimental data on the preparation of this compound is limited in public literature, related benzoxazole derivatives have been synthesized and characterized extensively, providing insight into effective synthetic strategies.
Related Benzoxazole Derivatives Synthesis and Activity
Research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share structural similarities, demonstrates the utility of halogenated benzoxazole compounds in antimicrobial applications. These studies often employ nucleophilic substitution and condensation reactions, similar to the preparation of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine.
Table 1: Antibacterial and Antifungal Activity of Related Benzoxazole Derivatives (Representative Data)
| Compound Code | Concentration (mg/mL) | Zone of Inhibition (mm) Against Microorganisms | |||
|---|---|---|---|---|---|
| Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans | ||
| P2A | 0.5 | 2 | 1 | - | 2 |
| 1.0 | 4 | 3 | 2 | 4 | |
| 1.5 | 6 | 5 | 4 | 7 | |
| P4A | 0.5 | - | 5 | - | - |
| 1.0 | 6 | 7 | 2 | 3 | |
| 1.5 | 7 | 8 | 3 | 5 | |
| Ampicillin | 0.5 | 10 | 11 | 8 | - |
| 1.0 | 12 | 12 | 10 | - | |
| 1.5 | 14 | 14 | 12 | - |
Note: The above data is from related benzoxazole derivatives indicating the potential biological relevance of halogenated benzoxazole compounds synthesized via similar methods.
Summary of Preparation Protocol
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Starting Material | 7-chloro-1,3-benzoxazole | Commercially available or synthesized |
| 2. Nucleophilic Substitution | Reaction with ethylenediamine in ethanol/methanol under reflux | Reflux for 4–8 hours, molar excess of ethylenediamine |
| 3. Workup | Cooling, filtration, solvent removal | Concentration under reduced pressure |
| 4. Purification | Recrystallization or chromatography | Solvent system: ethanol or ethanol-water |
| 5. Salt Formation | Treatment with hydrochloric acid | Yields hydrochloride salt of the amine |
| 6. Drying | Vacuum drying to obtain pure crystalline product | Store under inert atmosphere if needed |
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzoxazole Ring
The 7-chloro substituent on the benzoxazole ring undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions due to the electron-withdrawing effects of the oxazole ring. Key reactions include:
Reagents and Conditions
Example : Treatment with sodium azide in dimethylformamide (DMF) and carbon disulfide introduces an azide group at the 7-position, enabling subsequent click chemistry applications .
Reactivity of the Ethylamine Group
The primary amine in the side chain participates in classical amine reactions:
Acylation
Reagents : Acetyl chloride, benzoyl chloride
Conditions : Base (e.g., pyridine), RT
Products :
-
N-Acetyl derivatives : Enhanced stability for pharmacological studies.
-
Schiff bases : Formed with aldehydes/ketones, useful in coordination chemistry .
Alkylation
Reagents : Alkyl halides (e.g., benzyl chloride)
Conditions : Acetonitrile, reflux
Products :
Oxidation
Reagents : KMnO₄, CrO₃
Conditions : Acidic aqueous medium
Products :
Cyclization and Coupling Reactions
The benzoxazole core facilitates metal-free coupling reactions under microwave irradiation or ball-milling conditions:
Examples :
-
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids to form biaryl systems .
-
Ulmann-Type Coupling : Copper-mediated coupling with aryl halides for extended π-systems .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₀Cl₂N₂O
- CAS Number : 1158477-55-4
- Molecular Weight : 233.09 g/mol
The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of chlorine at the 7-position enhances its reactivity and potential interactions with biological targets .
Drug Discovery
This compound serves as a lead compound in the development of new pharmaceuticals, particularly antimicrobials and anticancer agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies .
Biochemical Assays
The compound is utilized in biochemical assays to evaluate its efficacy against different pathogens or cancer cell lines. Preliminary studies indicate that it exhibits significant biological activity, warranting further investigation into its pharmacokinetics and pharmacodynamics .
Mechanistic Studies
Research has focused on understanding the mechanisms through which this compound exerts its effects on cellular processes. Studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis, making it relevant for cancer research.
Case Studies and Findings
Several studies have documented the effects of this compound in various experimental models:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits potent antimicrobial properties against Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the specific mechanisms involved.
- Anticancer Properties : Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines through modulation of key signaling pathways. Detailed mechanistic studies are ongoing to confirm these effects.
- Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound suggest favorable absorption and distribution characteristics, making it a viable candidate for therapeutic applications.
Mechanism of Action
The mechanism by which 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Physicochemical Properties
- Purity : ≥95% (typical commercial grade) .
- Storage : Room temperature; sensitive to moisture and light .
Comparison with Similar Compounds
Positional Isomers: 5-Chloro vs. 7-Chloro Substitution
For example:
Methyl-Substituted Analog: 6-Chloro-5-Methyl Derivative
This modification enhances utility in fluorescent probes and cell imaging :
Fluoro-Substituted Analogs
Fluorinated derivatives, such as 2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride (CAS 1119452-56-0), replace chlorine with fluorine. Fluorine’s electronegativity and smaller atomic radius may improve metabolic stability and binding affinity in drug candidates :
| Property | 7-Chloro Derivative | 5-Fluoro Derivative |
|---|---|---|
| Halogen | Chlorine | Fluorine |
| Molecular Formula | C₉H₁₀Cl₂N₂O | C₉H₁₀FClN₂O (assumed) |
| Applications | Research intermediate | Antimicrobial/antifungal research |
Broader Structural Analogs
- Diphenhydramine Hydrochloride (CAS 147-24-0): A structurally distinct ethanolamine derivative with antihistamine activity, highlighting the pharmacological versatility of ethanamine salts .
- Protonitazene Hydrochloride (CAS 119276-01-6): A benzimidazole-derived opioid, underscoring the importance of heterocyclic amines in medicinal chemistry .
Key Research Findings and Data Gaps
Antimicrobial Potential
Benzoxazole derivatives with halogen substituents (e.g., chlorine, fluorine) exhibit antibacterial and antifungal activity, as seen in compounds like miconazole and sulfonamide-based inhibitors . The 7-chloro derivative’s efficacy in this context remains underexplored but is plausible based on SAR studies .
Commercial Availability and Challenges
- Supply Status: The 7-chloro derivative is marketed by Combi-Blocks Inc. (Cat. No. QY-2573) but listed as discontinued by CymitQuimica .
- Synthesis Complexity : Preparation of analogs like the 6-chloro-5-methyl derivative requires multi-step organic synthesis, limiting accessibility .
Biological Activity
2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and potential applications.
- Chemical Formula : C₉H₁₀Cl₂N₂O
- CAS Number : 1158477-55-4
- Molecular Weight : 233.09 g/mol
- Structure : The compound features a benzoxazole ring with a chloro substituent and an ethanamine side chain.
Antimicrobial Activity
Research indicates that compounds related to benzoxazole exhibit varying degrees of antimicrobial properties. In particular, derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.
A study highlighted the structure–activity relationship (SAR) of benzoxazole derivatives, noting that modifications could enhance antibacterial efficacy. For instance, compounds with electron-donating groups demonstrated increased activity compared to those with electron-withdrawing groups .
| Compound | Activity | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound 1 | Active | 25 | Bacillus subtilis |
| Compound 2 | Inactive | - | - |
| Compound 3 | Active | 50 | Candida albicans |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has garnered significant attention. Studies have shown that certain derivatives exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The selectivity for cancer cells over normal cells is particularly noteworthy, suggesting a promising therapeutic index for further development .
A detailed investigation into the cytotoxicity of this compound revealed that it significantly inhibits the proliferation of specific cancer cell lines while sparing normal cells to some extent. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Case Studies
-
Antimicrobial Screening :
A comprehensive study screened multiple benzoxazole derivatives against common bacterial strains. The results indicated that while many compounds showed limited activity, several demonstrated promising MIC values against Gram-positive bacteria, reinforcing the need for structural optimization to enhance efficacy . -
Cytotoxicity Assessment :
In a study examining the cytotoxic effects on cancer cells, this compound was tested against several cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cancer types .
Q & A
Q. What are the recommended synthetic routes for 2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?
The synthesis involves two key steps: (1) forming the benzoxazole ring via cyclization of a substituted 2-aminophenol precursor with ethylamine derivatives, and (2) hydrochlorination of the free base. Optimization includes controlling reaction temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine-to-acid chloride). Purity is improved using recrystallization in ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
Q. How does solubility in polar vs. nonpolar solvents affect experimental design?
The compound is highly soluble in water and alcohols (e.g., methanol, ethanol) but insoluble in hexane or diethyl ether. For biological assays, prepare stock solutions in water and dilute in buffer (pH 6–7) to avoid precipitation. For organic reactions, use DMF or DMSO as co-solvents .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of aerosols.
- Store at room temperature in a sealed, light-resistant container .
Advanced Research Questions
Q. How can this compound serve as a fluorescent probe in cellular imaging?
The benzoxazole core exhibits fluorescence at λ ~450 nm (excitation at 350 nm). For live-cell imaging, conjugate with targeting moieties (e.g., peptides) and use confocal microscopy at low concentrations (1–10 µM) to minimize cytotoxicity .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts)?
Discrepancies arise from solvent effects (DMSO vs. CDCl) or impurities. Compare experimental data with computational predictions (DFT-based NMR simulations) and cross-validate using 2D NMR (COSY, HSQC) .
Q. How can single-crystal X-ray diffraction improve structural analysis?
Grow crystals via slow evaporation of saturated ethanol solutions. X-ray data (e.g., CCDC entries) reveal bond angles, planarity of the benzoxazole ring, and chloride ion coordination, critical for structure-activity studies .
Q. What modifications enhance fluorescence quantum yield?
Introduce electron-donating groups (e.g., -OCH) at the 5-position of the benzoxazole ring or replace chlorine with bromine to redshift emission. Measure quantum yields using integrating sphere methods .
Q. How do structural analogs compare in AMPK activation studies?
Compare with benzothiazole derivatives (e.g., ). Use HEK-293 cell assays to measure AMPK phosphorylation (Western blot) and correlate substituent effects (e.g., chloro vs. methyl groups) .
Q. What computational models predict pharmacological activity?
Perform molecular docking (AutoDock Vina) against GABA receptors (PDB: 6HUP) to assess binding affinity. Validate with in vitro assays (e.g., radioligand displacement for benzodiazepine site affinity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
